molecular formula C23H21N5O3 B13364405 N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide

Cat. No.: B13364405
M. Wt: 415.4 g/mol
InChI Key: YHEMKZUIVJDKKL-UHFFFAOYSA-N
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Description

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide is a complex organic compound that features a pyrazole ring and an isoindoloquinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate alkylating agents.

    Construction of the isoindoloquinazoline core: This involves cyclization reactions that form the fused ring system.

    Coupling of the two moieties: The final step involves coupling the pyrazole derivative with the isoindoloquinazoline derivative under specific conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like HPLC.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide:

    Other pyrazole derivatives: Often used in medicinal chemistry for their biological activities.

    Isoindoloquinazoline derivatives: Known for their potential therapeutic properties.

Uniqueness

This compound stands out due to its combination of a pyrazole ring and an isoindoloquinazoline moiety, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C23H21N5O3

Molecular Weight

415.4 g/mol

IUPAC Name

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)acetamide

InChI

InChI=1S/C23H21N5O3/c1-13-18(14(2)26-25-13)11-24-20(29)12-27-21-15-7-3-4-8-16(15)23(31)28(21)19-10-6-5-9-17(19)22(27)30/h3-10,21H,11-12H2,1-2H3,(H,24,29)(H,25,26)

InChI Key

YHEMKZUIVJDKKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)CNC(=O)CN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O

Origin of Product

United States

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